molecular formula C7H5Cl2NO2 B094599 3,5-Dichloro-2-hydroxybenzamide CAS No. 17892-26-1

3,5-Dichloro-2-hydroxybenzamide

Cat. No. B094599
CAS RN: 17892-26-1
M. Wt: 206.02 g/mol
InChI Key: DUCPHOYOSFRQJX-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzamide is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.02600 and its structure includes two chlorine atoms, a hydroxyl group, and an amide group attached to a benzene ring .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like 3,5-Dichloro-2-hydroxybenzamide, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-hydroxybenzamide consists of a benzene ring with two chlorine atoms, a hydroxyl group, and an amide group . The exact mass of the molecule is 204.97000 .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-hydroxybenzamide has a density of 1.579 g/cm3 . It has a boiling point of 267.3ºC at 760 mmHg . The compound’s LogP value, which is a measure of its lipophilicity, is 2.49820 .

Scientific Research Applications

  • Cancer Research Applications :

    • Niclosamide derivatives, including those related to 3,5-Dichloro-2-hydroxybenzamide, have been studied for their potential as anticancer agents. These derivatives showed significant cytotoxicity against various cancer cell lines, highlighting their promise in cancer treatment (Tang et al., 2017).
  • Analytical Chemistry Applications :

    • The compound has been used in a chromogenic system for measuring hydrogen peroxide, particularly in the enzymatic uric acid assay. This application is significant in clinical chemistry for the direct assay of uric acid in biological fluids (Fossati & Prencipe, 2010).
  • Environmental Science Applications :

    • In environmental science, studies have explored the use of adsorbent supports loaded with TiO2 for the photocatalytic degradation of compounds related to 3,5-Dichloro-2-hydroxybenzamide, enhancing the rate of mineralization and reducing the concentration of toxic intermediates (Torimoto et al., 1996).
  • Biodegradation and Microbial Metabolism :

    • Studies have investigated the metabolism of herbicides related to 3,5-Dichloro-2-hydroxybenzamide by bacterial isolates, highlighting the microbial pathways involved in the degradation of such compounds (McBride et al., 1986).
  • Antibacterial Applications :

    • Several derivatives of 3,5-Dichloro-2-hydroxybenzamide have been studied for their potential as antibacterial agents, showing inhibitory activity against various bacteria (Cheng et al., 2010).
  • Material Science and Polymerization :

  • Thermal Stability Research :

    • Research on the thermal stability of derivatives of 3,5-Dichloro-2-hydroxybenzamide has been conducted, which is crucial for understanding the safety and storage conditions of these compounds (Cong & Cheng, 2021).

Safety And Hazards

The safety data sheet for a similar compound, 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dichloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPHOYOSFRQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502670
Record name 3,5-Dichloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-hydroxybenzamide

CAS RN

17892-26-1
Record name 3,5-Dichloro-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17892-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-2-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 liter Parr autoclave was charged with 221 g. (1 mole) -dichlorophenyl)- of methyl 3,5-dichlorosalicylate and 140 g. (8 moles) of anhydrous ammonia. The mixture was stirred at 25° C for 24 hours. After venting excess ammonia, the product was ground to a fine powder and triturated with boiling chloroform. The mixture was filtered while hot and the residue weighed 153 g. Analysis by infrared, gas chromatography, and nuclear magnetic resonance confirmed that the product was 3,5-dichlorosalicylamide.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
GT Peake - 1987 - thesis.library.caltech.edu
The synthesis, characterization, physical and chemical properties of osmium complexes containing highly donating polyanionic chelating (PAC) ligands are discussed. The tetradentate …
Number of citations: 0 thesis.library.caltech.edu
FC Anson, TJ Collins, RJ Coots, SL Gipson… - Inorganic …, 1987 - ACS Publications
Os (? 74-CHBA-Et)(py) 2 in the presence of alcohols results in a sequence of oxidation and hydrolysis reactions involving the ethylene unit of the ligand,[^-CHBA-Et] 4". The sequence …
Number of citations: 7 pubs.acs.org
MJ Macielag, JP Demers… - Journal of medicinal …, 1998 - ACS Publications
A new class of inhibitors of the two-component regulatory systems (TCS) of bacteria was discovered based on the salicylanilide screening hits, closantel (1) and tetrachlorosalicylanilide …
Number of citations: 180 pubs.acs.org
X Zhang, H Zhang, J Ma, S Yu, Z Li - Chemical Research in Chinese …, 2020 - Springer
In an attempt to search for potent fungicide, a series of novel N-aryl-1H-pyrazole-5-carboxylate derivatives was designed and synthesized. Their chemical structures were characterized …
Number of citations: 2 link.springer.com
AM Nemeth, AK Basak, AW Weig, SA Marrujo… - …, 2020 - Wiley Online Library
Infections caused by multidrug‐resistant (MDR) bacteria, particularly Gram‐negative bacteria, are an escalating global health threat. Often clinicians are forced to administer the last‐…
S Blake, N Shaabani, LM Eubanks… - ACS Infectious …, 2021 - ACS Publications
SARS-CoV-2 virus has recently given rise to the current COVID-19 pandemic where infected individuals can range from being asymptomatic, yet highly contagious, to dying from acute …
Number of citations: 14 pubs.acs.org
G Gambacorta, IR Baxendale - Organic Process Research & …, 2022 - ACS Publications
A continuous-flow preparation of 2-benzoxazolinone via the Hofmann rearrangement of salicylamide has been implemented employing trichloroisocyanuric acid as the stable and atom-…
Number of citations: 11 pubs.acs.org
SSR Alsayed, S Lun, G Luna, CC Beh, AD Payne… - RSC …, 2020 - pubs.rsc.org
Our group has previously reported several indolecarboxamides exhibiting potent antitubercular activity. Herein, we rationally designed several arylcarboxamides based on our …
Number of citations: 27 pubs.rsc.org
JD Steffen, DL Coyle, K Damodaran… - Journal of medicinal …, 2011 - ACS Publications
The metabolism of poly(ADP-ribose) (PAR) in response to DNA strand breaks, which involves the concerted activities of poly(ADP-ribose) polymerases (PARPs) and poly(ADP-ribose) …
Number of citations: 46 pubs.acs.org
TE Krafft - 1986 - elibrary.ru
The design of multianionic chelating ligands for high valent transition metal chemistry is discussed. Potentially tetradentate tetraanionic ligands were synthesized. The ligand 1, 2-bis (3, …
Number of citations: 2 elibrary.ru

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